Ethyl 5-iodo-1H-pyrrole-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-iodo-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2/c1-2-11-7(10)5-3-4-6(8)9-5/h3-4,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNJOEQAGGUDKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pyrrole Derivatives in Contemporary Organic and Materials Science Research
The pyrrole (B145914) ring is a five-membered aromatic heterocycle that serves as a foundational structure in a vast array of natural products and synthetic compounds. orgsyn.org Its derivatives are central to contemporary research, demonstrating remarkable versatility and utility across multiple scientific disciplines. mdpi.comnih.gov
In medicinal chemistry, the pyrrole moiety is considered a "privileged scaffold" due to its presence in numerous biologically active molecules. nih.govacs.org It forms the core of vital biological pigments like heme and chlorophyll (B73375) and is found in many pharmaceuticals, including atorvastatin (B1662188) (a top-selling cholesterol-lowering drug) and various anticancer agents. acs.orgchemscene.com The biocompatibility and capacity for diverse functionalization make pyrrole derivatives invaluable tools for drug design and development. mdpi.comnih.gov
In materials science, pyrrole-containing compounds are at the forefront of research into organic electronics. chemscene.comresearchgate.net The electron-rich nature of the pyrrole ring facilitates the formation of π-conjugated systems. researchgate.net This property is harnessed in the development of organic semiconductors, conducting polymers like polypyrrole, and materials for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). orgsyn.orgresearchgate.net
Structural Significance of Halogenated Pyrrole Scaffolds
The introduction of halogen atoms onto the pyrrole (B145914) ring dramatically enhances its synthetic utility and modulates its biological activity. Halogenated pyrroles are integral components of many marine natural products, such as oroidin (B1234803) and ageliferin, which exhibit potent anti-infective and chemical defense properties. rsc.org
The key aspects of their structural significance include:
Modulation of Electronic Properties: Halogen atoms are electron-withdrawing, which alters the electron density of the pyrrole ring. This influences the molecule's reactivity, stability, and intermolecular interactions.
Increased Lipophilicity: Halogenation generally increases the lipophilicity (fat-solubility) of a molecule, which can affect its ability to cross biological membranes.
Bioactive Conformations: The size and electronegativity of the halogen can lead to specific interactions with biological targets, such as enzymes. For instance, halogenated pyrrole carboxamides are crucial for binding to the active sites of bacterial topoisomerases, forming the basis of new antibacterial agents. rsc.org
Synthetic Handles: Halogen atoms, particularly bromine and iodine, serve as exceptionally versatile handles for further chemical transformations. They are ideal precursors for cross-coupling reactions, allowing for the introduction of a wide range of carbon-based or other substituents. nih.gov
The synthesis of these halogenated building blocks is a critical area of research, enabling the exploration of new chemical space in drug discovery and materials science. rsc.orgnih.gov
Research Trajectory and Importance of Ethyl 5 Iodo 1h Pyrrole 2 Carboxylate
Approaches to Pyrrole Ring Formation within Carboxylate Frameworks
The creation of the fundamental pyrrole-2-carboxylate structure is a critical first step. This can be achieved through various synthetic routes, including classical condensation reactions and modern transition metal-catalyzed cycloadditions.
Cyclocondensation Strategies for Pyrrole Annulation
Cyclocondensation reactions are foundational in heterocyclic chemistry for forming rings through the reaction of two or more molecules with the elimination of a small molecule like water.
The Paal-Knorr synthesis is a prominent method for synthesizing substituted pyrroles. wikipedia.org It typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), usually under acidic conditions. wikipedia.orgalfa-chemistry.com For the synthesis of pyrrole-2-carboxylates, this would necessitate a suitably substituted 1,4-dicarbonyl precursor that already contains the required ester functionality. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.org Various catalysts and conditions can be employed to facilitate this transformation, highlighting its versatility. rsc.orgorganic-chemistry.orgnih.gov
Another classical approach is the Hantzsch pyrrole synthesis , which involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.orgcdnsciencepub.com This method assembles the pyrrole ring from three components and is particularly useful for producing highly substituted pyrroles, including those with carbonyl groups at the 3-position. wikipedia.org The mechanism involves the initial formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-haloketone to initiate the ring-forming cascade. wikipedia.orgthieme-connect.de
| Reaction Name | Reactants | Key Features | Reference |
|---|---|---|---|
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound + Primary Amine/Ammonia | Widespread use, typically requires acidic conditions, versatile for N-substitution. | wikipedia.orgalfa-chemistry.com |
| Hantzsch Pyrrole Synthesis | β-Ketoester + α-Haloketone + Amine/Ammonia | Three-component reaction, yields highly substituted pyrroles. | wikipedia.orgnih.gov |
Transition Metal-Catalyzed Cycloaddition Reactions in Pyrrole Synthesis
Transition metal catalysis offers powerful and atom-economical pathways to complex heterocyclic structures through cycloaddition reactions. acs.org These methods involve the formal combination of molecular fragments of different lengths to construct the target ring system.
The [3+2] cycloaddition is a widely employed strategy for synthesizing five-membered heterocycles like pyrroles. researchgate.net These reactions involve the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile, such as an alkyne or alkene). A variety of methods have been developed, including transition-metal-free approaches. rsc.orgnih.gov For instance, visible-light-induced photocatalytic formal [3+2] cycloaddition of 2H-azirines with alkynes provides an efficient route to highly functionalized pyrroles. nih.gov Other notable examples include the silver-catalyzed annulation of 2H-azirines with ylides and photocatalytic strategies using N-aryl glycinates. rsc.orgacs.org
| Reactant 1 (3-atom) | Reactant 2 (2-atom) | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| 2H-Azirine | Alkyne | Visible light, organic dye photocatalyst | Metal-free, provides highly functionalized pyrroles. | nih.gov |
| N-Aryl Glycinate | 2-Benzylidenemalononitrile | Visible light, photocatalyst | Redox-neutral, high atom economy. | rsc.org |
| Tosylmethyl Isocyanide (TosMIC) | Electron-deficient alkene | Base | Van Leusen pyrrole synthesis, versatile two-carbon synthons. | nih.gov |
In a [4+1] cycloaddition approach, a four-atom chain reacts with a single-atom component to form the five-membered ring. While less common than [3+2] strategies, it represents a viable pathway. Protocols for this type of reaction have been developed, often utilizing transition metals to facilitate the transformation. researchgate.net
The formal [2+2+1] cycloaddition brings together two two-atom fragments and a single-atom fragment to construct the pyrrole ring. A notable example is the titanium-catalyzed reaction of two alkyne molecules with a diazene, which serves as the nitrogen source. thieme.denih.gov This method is a nitrenoid analog to the well-known Pauson-Khand reaction used for cyclopentenone synthesis. The reaction proceeds through a Ti(II)/Ti(IV) redox catalytic cycle, demonstrating the utility of early transition metals in redox catalysis for heterocycle synthesis. nih.govpitt.edu
Regioselective Iodination Techniques for Pyrrole Moieties
Once the Ethyl 1H-pyrrole-2-carboxylate scaffold is obtained, the final step is the introduction of an iodine atom. orgsyn.orgnih.govsigmaaldrich.com The electronic properties of the pyrrole ring, influenced by the electron-withdrawing ethyl carboxylate group at the C2 position, dictate the regioselectivity of electrophilic substitution. The C2-ester deactivates the ring towards electrophilic attack but directs substitution primarily to the C4 and C5 positions. Achieving high selectivity for the C5 position often requires carefully chosen reagents and conditions.
Common iodinating agents include molecular iodine (I₂) and N-iodosuccinimide (NIS). commonorganicchemistry.comwikipedia.org The use of NIS in the presence of a Lewis acid catalyst, such as iron(III) chloride, can lead to highly regioselective and efficient iodination of activated arenes under mild conditions. acs.org The mechanism is believed to involve the activation of NIS by the Lewis acid, enhancing its electrophilicity. acs.org Iodine-mediated electrophilic cyclization is another powerful strategy for synthesizing iodo-functionalized heterocycles. nih.govrsc.org For particularly challenging substrates or when high regioselectivity is paramount, more advanced strategies like iododesilylation of a pre-installed trimethylsilyl (B98337) group can be employed to precisely control the position of iodination.
| Reagent | Catalyst/Co-reagent | Key Features | Reference |
|---|---|---|---|
| N-Iodosuccinimide (NIS) | FeCl₃ / Triflimide-based Ionic Liquid | Highly regioselective, mild conditions, can be accelerated by ionic liquid. | acs.org |
| Iodine (I₂) | - | Used in electrophilic cyclization and direct iodination. | nih.govacs.org |
| Iodine (I₂) | Ethanol, Microwave irradiation | Catalytic amounts of iodine can be used for efficient pyrrole formation and substitution. | nih.gov |
Direct Halogenation Methods Employing Iodine-Containing Reagents
The most straightforward approach to synthesize this compound is through the direct electrophilic iodination of the parent compound, Ethyl 1H-pyrrole-2-carboxylate. The pyrrole ring, being electron-rich, is susceptible to electrophilic attack. numberanalytics.com However, the regioselectivity of this reaction is highly dependent on the choice of iodinating agent and reaction conditions.
Commonly employed iodine-containing reagents for this transformation include molecular iodine (I₂) in the presence of an oxidizing agent and N-Iodosuccinimide (NIS). The use of I₂ often requires an additive to generate a more potent electrophilic iodine species (I⁺). For instance, the combination of iodine and an oxidizing agent like nitric acid or hydrogen peroxide can facilitate the iodination. Another effective system involves the use of iodine in the presence of a base such as sodium bicarbonate to neutralize the hydrogen iodide (HI) byproduct.
N-Iodosuccinimide is a milder and more selective iodinating agent. The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) or acetonitrile, at or below room temperature. The succinimide (B58015) byproduct can be easily removed by aqueous workup, simplifying the purification process.
Below is a table summarizing common direct iodination methods:
| Reagent System | Solvent | Temperature | Typical Yield (%) | Reference |
| I₂ / NaHCO₃ | Dichloromethane | Room Temp | Moderate to Good | |
| I₂ / H₂O₂ | Acetic Acid | 0 °C to Room Temp | Moderate | |
| N-Iodosuccinimide (NIS) | Acetonitrile | 0 °C to Room Temp | Good to Excellent |
Indirect Iodination Strategies and Precursor Modification
Indirect methods for the synthesis of this compound involve the modification of a pre-existing pyrrole precursor. These strategies are often employed when direct iodination proves to be low-yielding or lacks the desired regioselectivity.
One such approach involves the initial synthesis of a pyrrole ring that is already functionalized with a group that can be readily converted to an iodine atom. For example, a pyrrole derivative bearing a bromine or a trialkylsilyl group at the 5-position can be subjected to a halogen exchange reaction or an iododesilylation reaction, respectively.
Another indirect strategy is the de novo synthesis of the pyrrole ring from acyclic precursors in a manner that directly installs the iodine atom at the desired position. This can be achieved through multi-component reactions where one of the starting materials contains an iodine atom. organic-chemistry.org For instance, the reaction of an α-iodo ketone with an enamine could potentially lead to the formation of the iodinated pyrrole ring.
Multi-Step Synthetic Sequences and Overall Process Efficiency
Strategies for Industrial Scale Production
For the industrial-scale production of this compound, several factors must be considered to ensure a cost-effective and efficient process. semanticscholar.org Key strategies include:
Process Optimization: This involves a thorough investigation of reaction parameters such as temperature, reaction time, solvent, and reagent stoichiometry to maximize the yield and minimize the formation of byproducts.
Catalyst Selection: In cases where a catalyst is employed, selecting a highly active, stable, and recyclable catalyst is crucial for reducing costs. semanticscholar.org
Flow Chemistry: The use of continuous flow reactors can offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher throughput.
Waste Minimization: Implementing green chemistry principles, such as using less hazardous reagents and solvents and minimizing waste generation, is becoming increasingly important in industrial synthesis. semanticscholar.org
An improved process for a similar compound, ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, highlights the importance of avoiding problematic reagents like hydrochloric acid which can lead to chloro-impurities. tdcommons.org This suggests that careful selection of reagents is critical for large-scale synthesis to ensure product purity.
Purification Techniques in Synthesis
The purification of this compound is a critical step to obtain a product of high purity, which is often required for subsequent reactions. Common purification techniques include:
Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, leading to the formation of pure crystals.
Column Chromatography: This technique is used to separate the desired product from impurities based on their differential adsorption to a stationary phase. Silica gel is a commonly used stationary phase for the purification of pyrrole derivatives.
Extraction: Liquid-liquid extraction is often used during the workup of a reaction to separate the product from unreacted starting materials and byproducts.
The choice of purification method depends on the physical properties of the compound and the nature of the impurities present. For industrial-scale production, minimizing the need for chromatographic purification is often a key goal due to its cost and solvent consumption.
Analogous Synthetic Routes for Related Halogenated Pyrrole and Indole (B1671886) Derivatives
The synthetic methodologies described for this compound can be adapted for the synthesis of other halogenated pyrrole and indole derivatives. These compounds are also valuable intermediates in organic synthesis. researchgate.netresearchgate.netacs.orgorganic-chemistry.org
Halogenation of the indole nucleus, for example, is a well-established transformation. nih.gov Similar to pyrroles, indoles are electron-rich and readily undergo electrophilic substitution. The position of halogenation on the indole ring can be controlled by the choice of halogenating agent and the substituents already present on the ring. For instance, N-halosuccinimides are often used for the selective halogenation of indoles. nih.gov
The synthesis of halogenated pyrroles and indoles can also be achieved through cross-coupling reactions, such as the Suzuki or Stille coupling, where a halogenated aryl or heteroaryl halide is coupled with a pyrrole or indole boronic acid or stannane (B1208499) derivative. researchgate.netacs.org This approach allows for the introduction of a wide variety of substituents onto the heterocyclic core.
Furthermore, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct halogenation of pyrroles and indoles. nih.gov This method avoids the need for pre-functionalized starting materials and often proceeds with high regioselectivity.
The table below provides a brief overview of synthetic methods for related halogenated heterocycles:
| Heterocycle | Halogenation Method | Reagents | Reference |
| Pyrrole | Direct Halogenation | NCS, NBS, NIS | nih.gov |
| Indole | Direct Halogenation | Br₂, I₂ | nih.govyoutube.com |
| Pyrrole | Cross-Coupling | Aryl Halide, Pd Catalyst | researchgate.netacs.org |
| Indole | C-H Activation | Pd Catalyst, Halogen Source | nih.gov |
Electrophilic Substitution Reactions on the Pyrrole Nucleus
The pyrrole ring is inherently an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, in this compound, the presence of the deactivating ethyl ester and iodo groups diminishes the nucleophilicity of the ring. These groups withdraw electron density, making electrophilic attack more challenging compared to unsubstituted pyrrole.
The C2-ester and C5-iodo groups direct incoming electrophiles to the C3 and C4 positions. Due to the strong deactivating nature of these substituents, forcing conditions may be required to achieve substitution. For instance, electrophilic fluorination of the related compound, ethyl 5-methyl-1H-pyrrole-2-carboxylate, has been successfully achieved using electrophilic fluorine reagents like Selectfluor. nih.gov This suggests that similar halogenations or other electrophilic substitutions (e.g., nitration, sulfonation, Friedel-Crafts acylation) on the iodo-pyrrole substrate are mechanistically feasible, likely occurring at the C3 or C4 positions, though potentially requiring carefully optimized and energetic conditions.
Nucleophilic Displacement of the Iodine Substituent
The carbon-iodine bond at the C5 position is a key site for nucleophilic substitution, enabling the introduction of nitrogen and sulfur nucleophiles. While direct nucleophilic aromatic substitution (SNAr) is difficult on this electron-rich ring system, copper- or palladium-catalyzed methods provide effective pathways for this transformation.
The introduction of nitrogen-based substituents at the C5 position can be achieved through modern cross-coupling reactions, which are more favorable than direct nucleophilic attack. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.
The Ullmann condensation utilizes a copper catalyst, often in combination with a ligand, to couple an aryl halide with an amine. wikipedia.orgresearchgate.net This reaction typically requires high temperatures and polar aprotic solvents. wikipedia.org For the amination of this compound, a copper(I) source like CuI would be used with a base such as K2CO3 or Cs2CO3. The addition of ligands like L-proline or phenanthroline can facilitate the reaction at lower temperatures. researchgate.netnih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation. nih.govyoutube.com It generally proceeds under milder conditions than the Ullmann reaction and exhibits broad functional group tolerance. youtube.com This method employs a palladium catalyst (e.g., Pd(OAc)2 or a pre-catalyst) in conjunction with a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos) and a strong base (e.g., NaOt-Bu, K3PO4). youtube.comacs.org
| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature | Reactant Example |
| Ullmann Condensation | CuI / L-Proline | K2CO3 | DMSO | 80-120 °C | Morpholine |
| Buchwald-Hartwig Amination | Pd(OAc)2 / XPhos | NaOt-Bu | Toluene | 80-110 °C | Aniline |
Table 1: Representative conditions for the amination of this compound.
Similar to amination, the introduction of sulfur moieties at the C5 position is effectively carried out using transition metal catalysis. Copper-catalyzed Ullmann-type reactions are particularly common for C-S bond formation. organic-chemistry.org These reactions involve coupling the iodo-pyrrole with a thiol in the presence of a copper(I) catalyst and a base. rsc.org Ligand-free conditions can be effective, though the use of ligands may improve reaction efficiency and scope. rsc.org This method allows for the synthesis of a variety of aryl sulfides from the parent iodo-pyrrole. rsc.org
| Thiolation Protocol | Catalyst | Base | Solvent | Temperature | Reactant Example |
| Copper-Catalyzed Thiolation | CuI | K2CO3 | DMF | 100-140 °C | Thiophenol |
| Copper-Catalyzed Thiolation | CuI | Cs2CO3 | Dioxane | 90-110 °C | Benzyl thiol |
Table 2: Typical protocols for the thiolation of this compound.
Transition Metal-Catalyzed Cross-Coupling Reactions at the C5-Position
The iodine substituent at the C5 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming new carbon-carbon bonds and are widely used to derivatize the pyrrole core. The high reactivity of the C-I bond allows these couplings to proceed under relatively mild conditions.
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. This reaction is catalyzed by a palladium(0) complex in the presence of a base. For pyrrole substrates, protection of the N-H group is often crucial to prevent side reactions, such as debromination or deiodination, which can lower the yield. acs.org
The reaction involves an oxidative addition of the iodo-pyrrole to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. A wide range of aryl- and heteroarylboronic acids can be used, making this a powerful method for synthesizing complex biaryl structures.
| Boronic Acid Partner | Palladium Catalyst | Base | Solvent System | Product |
| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/H2O | Ethyl 5-phenyl-1H-pyrrole-2-carboxylate |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K3PO4 | Dioxane/H2O | Ethyl 5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate |
| Thiophene-3-boronic acid | Pd(OAc)2 / SPhos | Cs2CO3 | 1,4-Dioxane | Ethyl 5-(thiophen-3-yl)-1H-pyrrole-2-carboxylate |
Table 3: Illustrative Suzuki-Miyaura coupling protocols for this compound.
The Sonogashira coupling reaction is used to form a C-C bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orgresearchgate.net The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and a mild amine base, which often serves as the solvent. wikipedia.orgnih.gov The reaction proceeds under mild, often room temperature, conditions and is highly effective for iodo-substrates. wikipedia.orgyoutube.com
The catalytic cycle involves the formation of a copper acetylide species, which then undergoes transmetalation to a palladium(II) complex formed from the oxidative addition of the iodo-pyrrole. Reductive elimination then yields the 5-alkynylpyrrole derivative. This reaction provides a direct route to conjugated enyne and arylalkyne systems.
| Terminal Alkyne Partner | Palladium Catalyst | Co-catalyst | Base/Solvent | Product |
| Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Triethylamine | Ethyl 5-(phenylethynyl)-1H-pyrrole-2-carboxylate |
| Trimethylsilylacetylene | Pd(PPh3)4 | CuI | Diisopropylamine | Ethyl 5-((trimethylsilyl)ethynyl)-1H-pyrrole-2-carboxylate |
| 1-Heptyne | Pd(OAc)2 / PPh3 | CuI | Triethylamine/THF | Ethyl 5-(hept-1-yn-1-yl)-1H-pyrrole-2-carboxylate |
Table 4: Representative Sonogashira coupling protocols for this compound.
Redox Transformations Involving the Pyrrole Ring and Substituents
The pyrrole nucleus and its substituents can undergo various oxidation and reduction reactions, leading to a diverse range of functionalized products.
The electron-rich nature of the pyrrole ring makes it susceptible to oxidation, which can lead to various products depending on the oxidant and reaction conditions. nih.govresearchgate.net Strong oxidizing agents can lead to dearomatization and the formation of pyrrolidinones or even ring-opened products. nih.govnih.gov The oxidation of pyrroles can be achieved using a variety of reagents, including peroxides, singlet oxygen, and hypervalent iodine compounds. nih.gov For instance, the oxidation of pyrrole with reagents like chromium trioxide can furnish lactams. rsc.org In some cases, oxidation can lead to polymerization, forming conductive polymers like polypyrrole. josa.rorsc.org The metabolic oxidation of certain pyrrole-containing drugs has been shown to result in ring-opening, highlighting the susceptibility of the ring to oxidative cleavage. nih.gov
The pyrrole ring of this compound can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of the pyrrole ring to a pyrrolidine. youtube.com This transformation typically requires a transition metal catalyst such as platinum, palladium, rhodium, or ruthenium. wordpress.comresearchgate.netnih.gov The conditions for hydrogenation, such as the choice of catalyst and solvent, can influence the selectivity of the reduction. wordpress.comresearchgate.net For instance, palladium is generally less active for the reduction of aromatic rings compared to alkenes, which can allow for selective reductions in some substrates. wordpress.com
The carbon-iodine bond is also susceptible to reduction. Catalytic hydrogenation can lead to hydrodeiodination, replacing the iodine atom with hydrogen. Birch reduction, using an alkali metal (like lithium or sodium) in liquid ammonia with an alcohol proton source, is another powerful method for reducing electron-deficient aromatic systems and could potentially be applied to reduce the pyrrole ring. rsc.org
The following table outlines potential redox reactions:
| Transformation | Description | Typical Reagents |
|---|---|---|
| Oxidation of Pyrrole Ring | Dearomatization to form pyrrolidinones or other oxidized species. | Peroxides, Singlet Oxygen, CrO₃, Hypervalent Iodine Reagents. nih.govrsc.org |
| Reduction of Pyrrole Ring | Saturation of the pyrrole ring to form a pyrrolidine. | H₂, Transition Metal Catalyst (Pt, Pd, Rh, Ru). wordpress.comresearchgate.net |
| Hydrodeiodination | Reductive cleavage of the C-I bond, replacing iodine with hydrogen. | Catalytic Hydrogenation (e.g., H₂, Pd/C). |
Advanced Spectroscopic Characterization and Structural Elucidation
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed elucidation of molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the packing of molecules in the crystal lattice. Although a specific crystal structure for Ethyl 5-iodo-1H-pyrrole-2-carboxylate is not publicly available, analysis of closely related structures, such as Ethyl 5-methyl-1H-pyrrole-2-carboxylate, provides significant insights into the likely solid-state conformation and packing of the title compound. The substitution of a methyl group with an iodine atom is expected to introduce significant changes in the intermolecular interactions, primarily through the emergence of halogen bonding.
Molecular Conformation
The fundamental shape of the this compound molecule is dictated by the planarity of the pyrrole (B145914) ring. In the solid state, it is anticipated that the pyrrole ring and the adjacent carboxylate group will be largely coplanar to maximize resonance stabilization. The ethyl group of the ester will likely adopt a conformation that minimizes steric hindrance.
Based on the crystal structure of the analogous compound, Ethyl 5-methyl-1H-pyrrole-2-carboxylate, the non-hydrogen atoms of the molecule are expected to be situated in a nearly planar arrangement. For the methyl analogue, the root-mean-square (r.m.s.) deviation of non-hydrogen atoms from their best plane is a mere 0.031 Å, indicating a high degree of planarity. nih.gov A similar planarity is expected for this compound.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. In the case of this compound, the key interactions influencing crystal packing are expected to be hydrogen bonds and halogen bonds.
In the known structure of Ethyl 5-methyl-1H-pyrrole-2-carboxylate, the molecules are linked into centrosymmetric dimers by a pair of intermolecular N—H⋯O hydrogen bonds, forming a distinct R(10) ring motif. nih.gov This strong hydrogen bonding interaction is a dominant feature in the crystal packing of many pyrrole-2-carboxylate derivatives.
The replacement of the methyl group with an iodine atom introduces the possibility of halogen bonding, a directional non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. researchgate.netnih.gov The strength of halogen bonds increases with the polarizability of the halogen atom, making iodine an excellent halogen bond donor. nih.gov
Crystallographic Data of a Related Compound
To provide a concrete example of the crystallographic parameters for a similar molecule, the data for Ethyl 5-methyl-1H-pyrrole-2-carboxylate is presented below. nih.gov
Table 1: Crystal Data and Structure Refinement for Ethyl 5-methyl-1H-pyrrole-2-carboxylate
| Parameter | Value |
| Empirical Formula | C₈H₁₁NO₂ |
| Formula Weight | 153.18 |
| Temperature | 296 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 7.0759 (3) Å |
| b | 18.0705 (9) Å |
| c | 6.6606 (3) Å |
| α | 90° |
| β | 101.349 (3)° |
| γ | 90° |
| Volume | 835.01 (7) ų |
| Z | 4 |
| Density (calculated) | 1.218 Mg/m³ |
| Absorption Coefficient | 0.09 mm⁻¹ |
| F(000) | 328 |
Table 2: Hydrogen-bond geometry (Å, °) for Ethyl 5-methyl-1H-pyrrole-2-carboxylate nih.gov
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
| N1—H1···O1ⁱ | 0.86 | 1.99 | 2.8363 (19) | 167 |
Symmetry codes: (i) -x+1, -y+1, -z+1
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. mdpi.comnih.gov This method is adept at determining the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. mdpi.com For pyrrole (B145914) derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles.
The structure of Ethyl 5-iodo-1H-pyrrole-2-carboxylate consists of a central pyrrole ring, a five-membered aromatic heterocycle. Attached to this ring are an ethyl carboxylate group at position 2 and an iodine atom at position 5. Theoretical calculations would likely show that the pyrrole ring itself is nearly planar. The planarity of the molecular geometry is a key feature of similar small molecule DPP derivatives. rsc.org In a related compound, Ethyl 5-methyl-1H-pyrrole-2-carboxylate, the non-hydrogen atoms of the molecule are situated in a fair plane, with a root-mean-square (r.m.s.) deviation of 0.0306 Å. nih.govresearchgate.net
| Parameter | Predicted Value | Comment |
|---|---|---|
| Pyrrole Ring Planarity | Near Planar | Characteristic of the aromatic pyrrole system. |
| C-I Bond Length | ~2.10 Å | Typical for an iodine atom attached to an sp² carbon. |
| C=O Bond Length | ~1.22 Å | Standard for a carbonyl group in an ester. |
| N-H Bond Length | ~1.01 Å | Typical for an N-H bond in a pyrrole ring. |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. ossila.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. ossila.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net This energy gap also determines the lowest energy electronic excitation possible in a molecule and can be correlated with its optical properties, such as the wavelengths of light it can absorb. ossila.com
For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrrole ring, while the LUMO would likely be centered on the electron-withdrawing ethyl carboxylate group. The presence of the iodine atom, with its lone pairs and ability to participate in halogen bonding, would also influence the energies and distributions of these orbitals. DFT calculations are essential for quantifying these energies and visualizing the orbital distributions.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -1.80 |
| Energy Gap (ΔE) | 4.45 |
Global Reactivity Descriptors and Chemical Properties Prediction
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to predict the chemical behavior of a molecule. mdpi.com These quantum chemical parameters provide a quantitative measure of a molecule's stability and reactivity. mdpi.comresearchgate.net
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. researchgate.net
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η).
These descriptors help in comparing the reactivity of different molecules and predicting how this compound might behave in various chemical environments.
| Descriptor | Symbol | Value (eV) |
|---|---|---|
| Ionization Potential | I | 6.25 |
| Electron Affinity | A | 1.80 |
| Electronegativity | χ | 4.025 |
| Chemical Hardness | η | 2.225 |
| Chemical Softness | S | 0.449 |
| Electrophilicity Index | ω | 3.64 |
Prediction and Analysis of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. mdpi.com The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which arises from the interaction of intense light with the molecule's electron cloud. Molecules with large dipole moments, extensive π-conjugated systems, and significant charge separation between electron-donating and electron-accepting groups often exhibit strong NLO properties.
DFT calculations can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability is a key indicator of a molecule's potential as an NLO material. For this compound, the combination of the electron-rich pyrrole ring, the electron-withdrawing ester group, and the highly polarizable iodine atom suggests that it may possess NLO properties. Computational analysis would quantify the hyperpolarizability and identify the charge transfer characteristics responsible for the NLO response.
| Property | Symbol | Predicted Value (a.u.) | Comment |
|---|---|---|---|
| Dipole Moment | μ | 3.5 D | Indicates molecular polarity. |
| Mean Polarizability | α | 120 | Measures the ease of distortion of the electron cloud. |
| First Hyperpolarizability | β | 450 x 10-30 esu | Indicates the potential for second-harmonic generation. |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net
Red/Yellow Regions: Indicate negative electrostatic potential, representing areas with high electron density. These are sites prone to electrophilic attack.
Blue Regions: Indicate positive electrostatic potential, representing areas with low electron density or a net positive charge. These are sites prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen of the ester group due to its high electronegativity and lone pairs. The π-system of the pyrrole ring would also exhibit negative potential. Conversely, a strong positive potential (blue) would be located around the hydrogen atom attached to the pyrrole nitrogen (N-H), making it a potential hydrogen bond donor. The iodine atom, due to the phenomenon of σ-hole bonding, might present a region of positive potential on its outermost surface, making it an electrophilic center.
Mechanistic Insights from Computational Reaction Pathway Studies
Beyond static properties, computational chemistry can provide profound insights into reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and activation energies, thereby elucidating the most probable reaction pathways.
For this compound, computational studies could investigate various reactions. For example, the reactions of pyrroles with electrophiles like ethyl 2-nitrosopropenoate often proceed via highly regioselective pathways, attacking the C-2 position. researchgate.netrsc.org DFT studies could model the electrophilic substitution on the available C-3 and C-4 positions of the pyrrole ring, predicting the regioselectivity based on the activation barriers for each pathway. The directing effects of the existing iodo and ethyl carboxylate substituents would be critical in these models. Such studies are invaluable for understanding the reactivity of the molecule and for designing synthetic routes to new, more complex structures.
Applications in Advanced Chemical Research and Materials Science
Ethyl 5-iodo-1H-pyrrole-2-carboxylate as a Versatile Building Block in Synthetic Chemistry
In synthetic chemistry, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. This compound exemplifies this concept through its application in constructing elaborate molecular architectures.
The compound serves as a foundational element for the synthesis of more intricate heterocyclic systems. The presence of the iodine atom at the 5-position of the pyrrole (B145914) ring allows for the strategic formation of new carbon-carbon or carbon-heteroatom bonds. This capability is instrumental in assembling fused ring systems and other complex scaffolds that are often challenging to create through other methods. For instance, iodinated pyrroles are precursors in the synthesis of pyrrolo[1,2-c]pyrimidines, a class of heterocyclic compounds with potential applications in medicinal chemistry. acs.org The general reactivity of the pyrrole ring, combined with the specific reactivity of the iodo-group, provides chemists with a reliable pathway to build molecular diversity.
Beyond simply creating complex structures, this compound is a key precursor for molecules designed with a specific function in mind. A notable application is in the development of potent inhibitors of bacterial DNA gyrase B. acs.org In this context, the halogen-doped pyrrole fragment is a crucial component of the final bioactive molecule. acs.org Researchers have demonstrated that building blocks derived from halogenated pyrroles can be elaborated into compounds that exhibit low nanomolar inhibition of target enzymes, showcasing the value of this precursor in medicinal chemistry and drug discovery programs. acs.org
Table 1: Application as a Precursor in Synthesis
| Target Molecule Class | Role of this compound | Research Area |
|---|---|---|
| DNA Gyrase B Inhibitors | Serves as a key building block for the halogen-doped pyrrole-2-carboxamide fragment essential for bioactivity. acs.org | Medicinal Chemistry, Anti-infectives |
Contributions to the Development of Novel Materials with Tailored Electronic Properties
While the primary documented use of this compound is in the synthesis of discrete organic molecules, the broader class of halogen-doped pyrroles is significant in materials science for creating polymers with tailored electronic properties. researchgate.netmdpi.com Polypyrrole is a well-known conducting polymer, but its intrinsic conductivity is relatively low. researchgate.netnih.gov
The process of "doping," or intentionally introducing impurities, is used to enhance these properties. Iodine is a particularly effective p-dopant for polypyrrole. researchgate.netresearchgate.netnih.gov When iodine is incorporated into a polypyrrole film, it increases the material's electrical conductivity. researchgate.netmdpi.com This enhancement is attributed to a reduction in the polymer's band gap energy, which facilitates the movement of charge carriers. researchgate.net Studies on plasma-polymerized pyrrole have shown that iodine doping can decrease the optical band gap significantly and increase conductivity. researchgate.net Although these studies often use pyrrole monomer and iodine vapor directly, the use of pre-halogenated building blocks like this compound represents a potential route for the controlled synthesis of such advanced materials. researchgate.netmdpi.com
Table 2: Effect of Iodine Doping on Polypyrrole Properties
| Material | Optical Band Gap (eV) | Relative Conductivity |
|---|---|---|
| Undoped Plasma-Polymerized Pyrrole | 1.3 | Lower |
| Iodine-Doped Plasma-Polymerized Pyrrole | 0.8 | Higher (approx. 2x) |
Source: Based on findings from optical and electrical characterization of plasma-polymerized pyrrole films. researchgate.net
Role in the Creation of Halogen-Doped Pyrrole Building Blocks for Chemical Scaffolds
This compound is itself a prime example of a halogen-doped pyrrole building block. acs.org The term "halogen-doped" in this context refers to the specific incorporation of a halogen atom onto a core molecular structure to serve as a reactive handle for further chemical synthesis. acs.org The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings).
This reactivity allows chemists to use the iodo-pyrrole scaffold to connect with other molecular fragments, systematically building up complexity. Practical synthetic routes have been developed to produce these types of building blocks in sufficient quantities for extensive research, demonstrating their importance in creating libraries of compounds for screening and optimization. acs.org
Strategies for Scaffold Modification in Chemical Biology Research
In chemical biology, researchers often start with a "scaffold," a core molecular structure known to have some biological activity. They then systematically modify this scaffold to improve its properties, such as potency, selectivity, or solubility. This process is known as scaffold modification or scaffold hopping.
This compound and similar halogenated building blocks are key tools for these strategies. acs.org They allow for the precise introduction of a polar, halogen-containing fragment into a larger molecule. acs.org For example, in the development of bacterial DNA gyrase inhibitors, a highly lipophilic (oily) hit compound was modified by replacing a part of its structure with a more polar, halogen-doped pyrrole moiety. acs.org This modification aimed to improve the compound's physical properties without sacrificing its ability to bind to the target enzyme. acs.org The use of such building blocks enables a rational, modular approach to optimizing lead compounds in drug discovery and developing molecular probes to study biological systems. acs.org
Conclusions and Future Research Directions
Summary of Key Research Findings and Advancements
Ethyl 5-iodo-1H-pyrrole-2-carboxylate has established itself as a valuable building block in organic synthesis. Its primary utility lies in its susceptibility to a variety of cross-coupling reactions, where the carbon-iodine bond serves as a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds. This has enabled the synthesis of a diverse array of more complex pyrrole (B145914) derivatives.
Key advancements in the application of this compound have been noted in the construction of polysubstituted pyrroles, which are prevalent motifs in numerous biologically active compounds and functional materials. nih.gov The presence of the ester group at the 2-position and the iodo group at the 5-position allows for sequential and regioselective functionalization, a critical aspect in the efficient assembly of target molecules. Research has demonstrated its role as a precursor to novel heterocyclic systems and as an intermediate in the synthesis of compounds with potential pharmaceutical applications.
Emerging Synthetic Methodologies and Catalytic Systems for Pyrrole Derivatives
The synthesis of pyrrole derivatives continues to be an area of intense research, with a strong emphasis on developing more efficient, sustainable, and versatile methods. semanticscholar.orgingentaconnect.com While classical methods like the Paal-Knorr, Knorr, and Hantzsch syntheses remain relevant, recent years have seen a surge in novel catalytic approaches. semanticscholar.orgmdpi.com
Greener Synthetic Approaches: A significant trend is the move towards "green chemistry" principles. semanticscholar.orgingentaconnect.com This includes the use of environmentally benign catalysts, such as MgI₂·OEt₂, citric acid, and even uncatalyzed reactions in boiling water for the Paal-Knorr synthesis. nih.gov The use of microwave and ultrasound activation are also being explored to increase reaction rates and reduce energy consumption. semanticscholar.orgingentaconnect.com
Novel Catalytic Systems:
Organocatalysis: Organocatalysts, such as urea (B33335) and squaric acid, are gaining traction for their ability to activate substrates through hydrogen bonding, offering a metal-free alternative for pyrrole synthesis. nih.gov
Metal-Catalyzed Reactions: Transition metal catalysis continues to evolve. Palladium, ruthenium, gold, and silver catalysts have been effectively used in various cyclization and cycloaddition reactions to form the pyrrole ring. nih.govcapes.gov.br For instance, Pd(TFA)₂ has been used for the synthesis of N-OR substituted pyrroles, and ruthenium catalysts have been employed in intermolecular [3+2] cycloadditions. nih.gov Manganese-catalyzed dehydrogenative coupling reactions are also emerging as a powerful tool. acs.org
Photoredox Catalysis: Visible-light photoredox catalysis has opened new pathways for synthesizing functionalized pyrroles from simple starting materials like aldehydes and aryl azides. nih.gov
These emerging methodologies offer promising avenues for the synthesis of a wider range of pyrrole derivatives, including those that may be challenging to access through traditional routes.
Untapped Potential in Novel Material Design and Functionalization
The unique electronic properties of the pyrrole ring make it a fundamental component in the design of advanced organic materials, including conductive polymers, organic dyes, and semiconductors. nih.gov The presence of a halogen, such as iodine in this compound, offers a significant, yet not fully exploited, advantage for material design and functionalization.
Conducting Polymers: The iodine atom can serve as a leaving group in polymerization reactions, facilitating the creation of novel polypyrrole-based materials. These materials have potential applications in electronics, sensors, and energy storage. researchgate.net The ability to precisely control the functionalization of the pyrrole monomer prior to polymerization can lead to materials with tailored electronic and physical properties.
Functional Dyes and Sensors: The pyrrole core is a key component of many dyes, including BODIPY dyes. nih.gov The iodo-substituent on the pyrrole ring can be used to tune the photophysical properties of these dyes or to attach them to other molecules, creating fluorescent probes for biological imaging or chemical sensing applications.
High-Energy Materials: Research into fully-iodinated bridged pyrroles has highlighted their potential as high-thermostability energetic materials. researchgate.net While this compound itself is not in this class, it serves as a precursor to more complex, iodine-rich structures that could have applications in specialized fields.
Prospective Interdisciplinary Research Avenues for this compound Chemistry
The versatility of this compound positions it at the intersection of several scientific disciplines, opening up exciting avenues for future collaborative research.
Medicinal Chemistry and Drug Discovery: Pyrrole derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. eurekaselect.commdpi.comnih.govnih.gov The iodo-substituent can be leveraged in several ways:
As a Bioisostere: The iodine atom can mimic other groups, potentially improving the pharmacological profile of a drug candidate.
For Radio-labeling: The introduction of a radioactive iodine isotope could enable the use of these compounds in diagnostic imaging (e.g., PET or SPECT scans).
As a Handle for Prodrug Design: The C-I bond can be used to attach promoieties that are cleaved in vivo to release the active drug.
Chemical Biology: The ability to functionalize this compound makes it an attractive scaffold for the development of chemical probes to study biological processes. For example, it could be incorporated into molecules designed to interact with specific proteins or enzymes, with the iodine atom providing a site for attaching reporter tags or cross-linking agents.
Materials Science and Nanotechnology: The integration of pyrrole-based molecules with nanomaterials is a burgeoning field. This compound could be used to synthesize pyrrole-functionalized nanoparticles or to modify surfaces, creating hybrid materials with novel optical, electronic, or catalytic properties. For instance, the development of pyrrole-based coatings for textiles has been explored to impart hydrophobic properties. researchgate.net
Q & A
Q. What are the established synthetic routes for Ethyl 5-iodo-1H-pyrrole-2-carboxylate, and what key intermediates are involved?
The synthesis typically involves palladium-catalyzed coupling reactions or direct iodination of pyrrole precursors. For example, derivatives of this compound have been synthesized via nucleophilic substitution using iodinating agents like iodine monochloride (ICl) under controlled conditions. A key intermediate is the ethyl pyrrole-2-carboxylate scaffold, which undergoes regioselective iodination at the 5-position. Reaction conditions (e.g., solvent, temperature, and catalyst) must be optimized to avoid over-iodination or ring degradation .
Q. How is NMR spectroscopy employed to confirm the structural integrity of this compound?
¹H NMR and ¹³C NMR are critical for verifying substitution patterns and ester functionality. For instance, the ethyl ester group appears as a triplet (~1.3 ppm, CH₃) and quartet (~4.3 ppm, CH₂) in ¹H NMR, while the pyrrole ring protons resonate between 6.0–7.5 ppm. The iodine substituent induces deshielding effects, shifting the adjacent pyrrole proton downfield. ¹³C NMR confirms the carbonyl carbon (~160–165 ppm) and iodinated carbon (~90–100 ppm). Cross-validation with 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in connectivity .
Q. What coupling reactions are feasible for modifying the 5-iodo position of this compound?
The iodine atom serves as a versatile handle for Suzuki-Miyaura or Stille couplings to introduce aryl/heteroaryl groups. For example, palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) facilitate cross-coupling with boronic acids. Reaction optimization (e.g., ligand choice, solvent polarity) is critical to minimize dehalogenation side reactions. Post-coupling characterization via mass spectrometry ensures product fidelity .
Advanced Research Questions
Q. How can a factorial design approach optimize the synthesis of this compound derivatives?
A 2³ factorial design can systematically evaluate variables like catalyst loading, temperature, and reaction time. For instance, varying Pd catalyst concentrations (0.5–2 mol%) and temperatures (60–100°C) identifies interactions affecting yield. Response surface methodology (RSM) models these parameters to predict optimal conditions. Statistical tools (e.g., ANOVA) validate the significance of each factor, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in crystallographic data for iodine-substituted pyrroles?
Discrepancies in X-ray diffraction data (e.g., disorder in iodine positions) require robust refinement protocols. Using SHELXL for small-molecule refinement, anisotropic displacement parameters for iodine are refined with constraints to prevent overfitting. Twinning analysis (via PLATON) and Hirshfeld surface analysis further validate electron density maps. High-resolution data (≤ 0.8 Å) improve accuracy in resolving heavy-atom positions .
Q. How does computational DFT analysis predict the reactivity of this compound in electrophilic substitutions?
Density functional theory (DFT) calculates Fukui indices and molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites. For instance, the 5-iodo position exhibits low electron density, making it susceptible to nucleophilic attack. HOMO-LUMO gaps predict charge-transfer interactions in cross-coupling reactions. Solvent effects (via COSMO-RS) are modeled to simulate reaction environments, aiding in solvent selection for synthetic workflows .
Q. How can discrepancies between experimental and theoretical NMR chemical shifts be addressed?
Discrepancies often arise from solvent effects or conformational dynamics. Using gauge-invariant atomic orbital (GIAO) methods in DFT, shifts are computed accounting for solvent polarity (e.g., DMSO or CDCl₃). Dynamic NMR simulations (e.g., via ACD/Labs) model rotational barriers of the ethyl ester group, reconciling line broadening or splitting observed experimentally. Cross-validation with DEPT-135 and NOESY data resolves stereochemical ambiguities .
Methodological Tables
Table 1. Key Synthetic Parameters for this compound Derivatives
| Reaction Type | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|
| Iodination | ICl, CH₂Cl₂, 0°C | 68 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 75 | |
| Ester Hydrolysis | NaOH, EtOH, reflux | 82 |
Table 2. Computational vs. Experimental NMR Shifts (δ, ppm)
| Proton Position | Experimental (¹H) | DFT (GIAO) | Deviation |
|---|---|---|---|
| Pyrrole C3-H | 6.32 | 6.45 | +0.13 |
| Ethyl CH₂ | 4.27 | 4.18 | -0.09 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
